![molecular formula C9H7ClFN3O B1467382 [1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1250389-06-0](/img/structure/B1467382.png)
[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Overview
Description
The compound “[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic molecule that contains a 1,2,3-triazole ring. This ring is a five-membered aromatic heterocycle containing two nitrogen atoms and three carbon atoms . The compound also contains a 4-chloro-3-fluorophenyl group and a methanol group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 1,2,3-triazole ring is a planar, aromatic ring, which contributes to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring, the 4-chloro-3-fluorophenyl group, and the methanol group. The 1,2,3-triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its stability and solubility .Scientific Research Applications
Triazole Derivatives in Scientific Research
Triazole compounds are a class of heterocyclic compounds featuring a five-membered ring containing three nitrogen atoms. These compounds, including the 1H-1,2,3-triazole ring system found in the compound you're interested in, are known for their versatility and stability, making them valuable in various scientific applications.
1. Synthesis and Chemical Properties
Triazole derivatives are synthesized through various chemical reactions, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being one of the most prominent methods for forming 1,4-disubstituted 1,2,3-triazoles. This method is part of click chemistry and is favored for its efficiency and the ability to introduce functional groups, enhancing the compound's potential applications (Kaushik et al., 2019).
2. Biological Activities
Triazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. Their ability to interact with various biological targets makes them suitable candidates for drug development and other therapeutic applications. The structural diversity achievable with triazole cores allows for the design of molecules with specific biological activities (Ferreira et al., 2013).
Future Directions
The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by 1,2,3-triazole derivatives, this compound could be of interest in the field of medicinal chemistry .
properties
IUPAC Name |
[1-(4-chloro-3-fluorophenyl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3O/c10-8-2-1-7(3-9(8)11)14-4-6(5-15)12-13-14/h1-4,15H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSBKEYZIPBRDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CO)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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